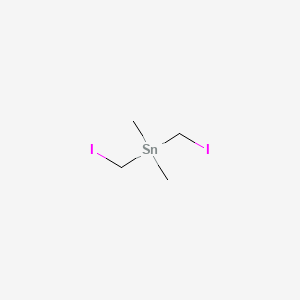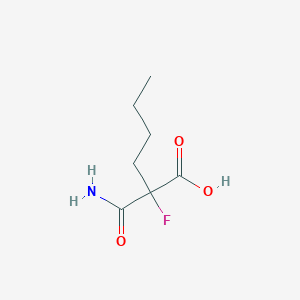
2-Carbamoyl-2-fluorohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Carbamoyl-2-fluorohexanoic acid is a fluorinated organic compound with significant interest in various scientific fields due to its unique chemical properties. The presence of both carbamoyl and fluoro groups in its structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-carbamoyl-2-fluorohexanoic acid typically involves the fluorination of oxamic acids. One practical method is the anodic oxidation of oxamic acids in the presence of a fluoride salt, such as Et3N·3HF. This method is scalable and robust, providing a straightforward route to access carbamoyl fluorides from stable precursors .
Industrial Production Methods: Industrial production of carbamoyl fluorides often involves treating carbamoyl chlorides with nucleophilic sources of fluoride. this method requires the preparation of highly reactive and unstable chloride analogues, usually produced using toxic phosgene derivatives . Recent advancements have focused on developing safer and more sustainable methods for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Carbamoyl-2-fluorohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamoyl group to other functional groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can replace the fluoro group in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-Carbamoyl-2-fluorohexanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing various fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s stability and reactivity make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds, including this compound, are explored for their potential as pharmaceutical agents due to their enhanced bioavailability and metabolic stability.
Industry: The compound is used in the production of specialty chemicals and advanced materials, benefiting from its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-carbamoyl-2-fluorohexanoic acid involves its interaction with specific molecular targets and pathways. The fluoro group enhances the compound’s binding affinity to enzymes and receptors, potentially inhibiting or modulating their activity. The carbamoyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects .
Comparaison Avec Des Composés Similaires
- 2-Carbamoyl-2-chlorohexanoic acid
- 2-Carbamoyl-2-bromohexanoic acid
- 2-Carbamoyl-2-iodohexanoic acid
Comparison: Compared to its halogenated analogues, 2-carbamoyl-2-fluorohexanoic acid exhibits greater stability and selectivity. The fluoro group imparts unique electronic properties, enhancing the compound’s reactivity and interaction with biological targets. This makes it a preferred choice in applications requiring high precision and stability .
Propriétés
Numéro CAS |
18283-37-9 |
|---|---|
Formule moléculaire |
C7H12FNO3 |
Poids moléculaire |
177.17 g/mol |
Nom IUPAC |
2-carbamoyl-2-fluorohexanoic acid |
InChI |
InChI=1S/C7H12FNO3/c1-2-3-4-7(8,5(9)10)6(11)12/h2-4H2,1H3,(H2,9,10)(H,11,12) |
Clé InChI |
BXVRBTGTKAZXOQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)N)(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


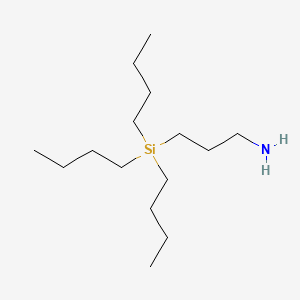
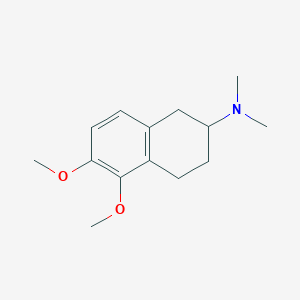
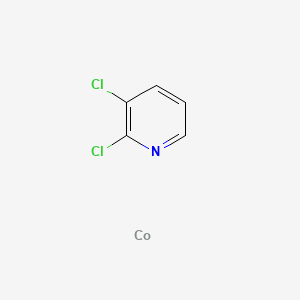
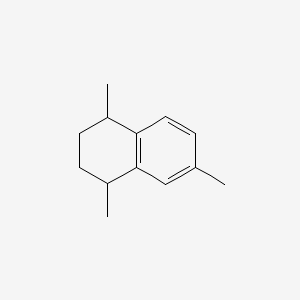
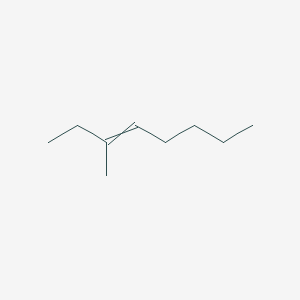
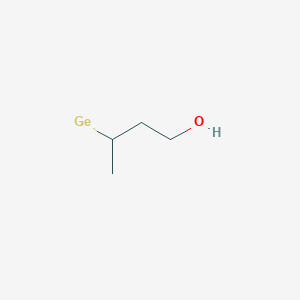
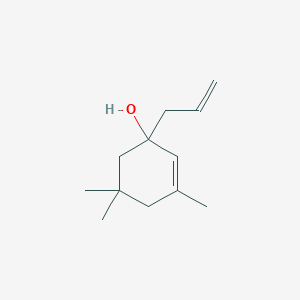
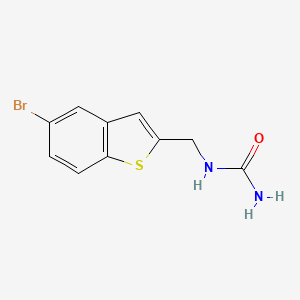
![Propanamide, 3-(methylthio)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14703610.png)

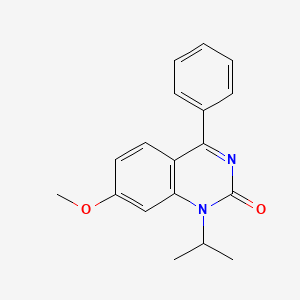
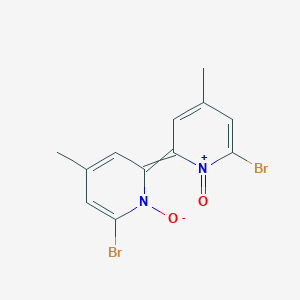
![[(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14703627.png)
